2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, a morpholinylsulfonyl group, and an acetamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of 4-chlorophenol with a suitable halogenated precursor, followed by sulfonation and subsequent amide formation. The reaction conditions often require the use of catalysts such as copper oxide or cupric salts, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds share the chlorophenoxy group but differ in their additional functional groups, leading to different reactivity and applications.
2,4-dichloro-5-(4-morpholinylsulfonyl)benzoic acid: This compound has a similar sulfonyl group but differs in its overall structure and chemical properties.
Uniqueness
2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific reactivity and versatility. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple scientific disciplines.
Properties
Molecular Formula |
C18H19ClN2O5S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C18H19ClN2O5S/c19-14-1-5-16(6-2-14)26-13-18(22)20-15-3-7-17(8-4-15)27(23,24)21-9-11-25-12-10-21/h1-8H,9-13H2,(H,20,22) |
InChI Key |
RHJTULNSZLWGBL-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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